molecular formula C12H13N3OS2 B11012652 N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-2,4-dimethyl-1,3-thiazole-5-carboxamide

N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-2,4-dimethyl-1,3-thiazole-5-carboxamide

Cat. No.: B11012652
M. Wt: 279.4 g/mol
InChI Key: DYZSGXXTLPOSSV-UHFFFAOYSA-N
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Description

N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-2,4-dimethyl-1,3-thiazole-5-carboxamide is a complex organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-2,4-dimethyl-1,3-thiazole-5-carboxamide typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the formation of the thiazole ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-2,4-dimethyl-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Substituting agents: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .

Scientific Research Applications

N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-2,4-dimethyl-1,3-thiazole-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-2,4-dimethyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses .

Comparison with Similar Compounds

Similar Compounds

  • **N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)methyl]ethanamine
  • 2-Amino-5,6-dihydro-4H-cyclopentathiazole hydrochloride

Uniqueness

N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-2,4-dimethyl-1,3-thiazole-5-carboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its dual thiazole rings and specific substituents make it a valuable compound for various applications, distinguishing it from other similar compounds .

Properties

Molecular Formula

C12H13N3OS2

Molecular Weight

279.4 g/mol

IUPAC Name

N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-2,4-dimethyl-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C12H13N3OS2/c1-6-10(17-7(2)13-6)11(16)15-12-14-8-4-3-5-9(8)18-12/h3-5H2,1-2H3,(H,14,15,16)

InChI Key

DYZSGXXTLPOSSV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C)C(=O)NC2=NC3=C(S2)CCC3

Origin of Product

United States

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